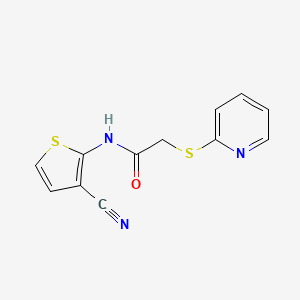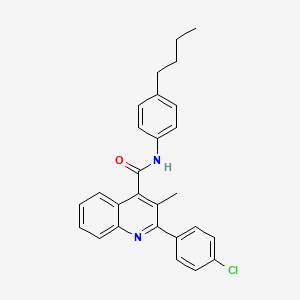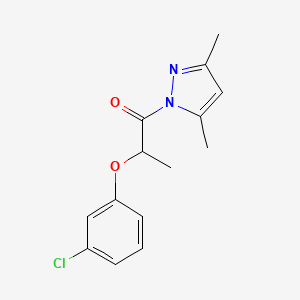
(2Z)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-2-nitro-1-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-NITRO-1-PHENYL-2-PROPEN-1-ONE is a synthetic organic compound that belongs to the class of nitroalkenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-NITRO-1-PHENYL-2-PROPEN-1-ONE typically involves the condensation of 1,3-dimethyl-5-pyrazolone with a nitroalkene precursor under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-NITRO-1-PHENYL-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other nitrogen-containing functional groups.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized nitrogen species.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-NITRO-1-PHENYL-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. The presence of the nitro group and pyrazole ring suggests that it may exhibit antimicrobial, antifungal, or anti-inflammatory properties.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic applications. The compound’s structure can be modified to enhance its pharmacological properties, making it a candidate for drug development.
Industry
In the industrial sector, (Z)-3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-NITRO-1-PHENYL-2-PROPEN-1-ONE is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (Z)-3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-NITRO-1-PHENYL-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-NITRO-1-PHENYL-2-PROPEN-1-ONE
- (E)-3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-NITRO-1-PHENYL-2-PROPEN-1-ONE
- 3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-NITRO-1-PHENYLPROPANE
Uniqueness
The (Z)-isomer of this compound is unique due to its specific spatial arrangement, which can influence its reactivity and interactions with other molecules. This configuration can result in different chemical and biological properties compared to its (E)-isomer or other similar compounds.
Properties
Molecular Formula |
C14H13N3O3 |
|---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
(Z)-3-(2,5-dimethylpyrazol-3-yl)-2-nitro-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C14H13N3O3/c1-10-8-12(16(2)15-10)9-13(17(19)20)14(18)11-6-4-3-5-7-11/h3-9H,1-2H3/b13-9- |
InChI Key |
KKVNCULOPFMELO-LCYFTJDESA-N |
Isomeric SMILES |
CC1=NN(C(=C1)/C=C(/C(=O)C2=CC=CC=C2)\[N+](=O)[O-])C |
Canonical SMILES |
CC1=NN(C(=C1)C=C(C(=O)C2=CC=CC=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,5-difluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10969665.png)
![3-[(2-fluorobenzyl)sulfanyl]-4-methyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B10969675.png)


![3-{[3-(Cyclohexylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10969689.png)
![N-[4-(phenylamino)phenyl]-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B10969691.png)
![(3,4-Dimethoxyphenyl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B10969694.png)
![2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclopentylacetamide](/img/structure/B10969695.png)
![N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]acetamide](/img/structure/B10969720.png)
![2-[1-(3,5-dimethylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10969722.png)
![N-[3-(1H-imidazol-1-yl)propyl]-6,8-dimethyl-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B10969730.png)
![2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B10969735.png)
![N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}methanesulfonamide](/img/structure/B10969738.png)

